molecular formula C14H22O B1618200 3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- CAS No. 58102-02-6

3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-

Cat. No.: B1618200
CAS No.: 58102-02-6
M. Wt: 206.32 g/mol
InChI Key: AISADLWIINCFJS-BQYQJAHWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- typically involves the reaction of 2,6,6-trimethyl-2-cyclohexen-1-one with suitable aldehydes under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation and purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as halogens or nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- is unique due to its specific molecular structure, which imparts distinct fragrance properties and biological activities. Its ability to act as a fragrance allergen and its potential regulatory effects on gene expression further distinguish it from similar compounds .

Properties

CAS No.

58102-02-6

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

(E)-2-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-enal

InChI

InChI=1S/C14H22O/c1-11(10-15)7-8-13-12(2)6-5-9-14(13,3)4/h6-8,10-11,13H,5,9H2,1-4H3/b8-7+

InChI Key

AISADLWIINCFJS-BQYQJAHWSA-N

SMILES

CC1=CCCC(C1C=CC(C)C=O)(C)C

Isomeric SMILES

CC1=CCCC(C1/C=C/C(C)C=O)(C)C

Canonical SMILES

CC1=CCCC(C1C=CC(C)C=O)(C)C

Key on ui other cas no.

58102-02-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 192 g of α-ionone, 165.4 g of ethyl chloroacetate, 500 mg of phenothiazine and 100 ml of pyridine is treated with 81 g of sodium methylate within 30 minutes at -10° C to -15° C with the exclusion of moisture and oxygen from the air. After the addition of 100 ml of absolute ether, the mixture is stirred for 4 hours at - 5° C and treated with 400 ml of 15% methanolic sodium hydroxide while cooling. The mixture is stirred for 1 hour at 10° C, cooled to -30° C and adjusted to a pH of about 4 by the addition of 600 ml of glacial acetic acid. After warming to room temperature, 1 liter of water is added and the mixture stirred again for 15 minutes (CO2 evolution). Extraction with hexane, washing the organic phase neutral, drying over anhydrous sodium sulphate and removal of the solvent under reduced pressure yields 190 g of a brown, liquid crude product which is subjected to fractional distillation in vacuo and produces 125 g of 2-methyl-4-(2,6,6-trimethyl-2-cyclohexenyl)-3-butenal; b.p.0.15 = 90° C; nD20 = 1.4880. Odour: woody, ionone-like, flowery.
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
192 g
Type
reactant
Reaction Step Two
Quantity
165.4 g
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
sodium methylate
Quantity
81 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six
Quantity
600 mL
Type
solvent
Reaction Step Seven
Name
2-methyl-4-(2,6,6-trimethyl-2-cyclohexenyl)-3-butenal

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